molecular formula C23H24N4OS B7533861 N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

Cat. No.: B7533861
M. Wt: 404.5 g/mol
InChI Key: DDWVKMLHZIGEQN-UHFFFAOYSA-N
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Description

N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenylsulfanyl group, a pyridinyl group, and a piperazinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the phenylsulfanyl intermediate: This step involves the reaction of a phenyl halide with a thiol compound under basic conditions to form the phenylsulfanyl group.

    Coupling with the piperazine derivative: The phenylsulfanyl intermediate is then reacted with a piperazine derivative, such as 4-pyridin-2-ylpiperazine, under nucleophilic substitution conditions.

    Acetylation: The final step involves the acetylation of the coupled product using acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The phenylsulfanyl group can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in redox reactions, while the piperazinyl group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.

    N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness: N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylsulfanyl group provides redox activity, while the piperazinyl group offers potential for interaction with biological targets.

This compound’s versatility makes it a valuable subject for ongoing research and development in various scientific disciplines.

Properties

IUPAC Name

N-(2-phenylsulfanylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4OS/c28-23(18-26-14-16-27(17-15-26)22-12-6-7-13-24-22)25-20-10-4-5-11-21(20)29-19-8-2-1-3-9-19/h1-13H,14-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWVKMLHZIGEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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